![molecular formula C18H54GaN3Si6 B3131460 Gallium tris[bis(trimethylsilyl)amide] CAS No. 35450-28-3](/img/structure/B3131460.png)
Gallium tris[bis(trimethylsilyl)amide]
描述
Gallium tris[bis(trimethylsilyl)amide] is a coordination complex composed of a gallium ion coordinated to three bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gallium tris[bis(trimethylsilyl)amide] typically involves the reaction of anhydrous gallium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as: [ \text{GaCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Ga[N(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The by-product, lithium chloride, precipitates as a solid and can be removed by filtration. The remaining gallium tris[bis(trimethylsilyl)amide] is often purified by distillation or sublimation .
Industrial Production Methods: While specific industrial production methods for gallium tris[bis(trimethylsilyl)amide] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to handle the increased volume of reactants and products.
化学反应分析
Types of Reactions: Gallium tris[bis(trimethylsilyl)amide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)amide ligands can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of other ligands or reagents that can displace the bis(trimethylsilyl)amide ligands.
Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new gallium complexes with different ligands, while redox reactions may result in the formation of gallium compounds in different oxidation states .
科学研究应用
Gallium tris[bis(trimethylsilyl)amide] has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and as a reagent in various organic and inorganic reactions.
Materials Science: The compound is used in the preparation of gallium nitride (GaN) films, which are important in the semiconductor industry.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further research in these fields
作用机制
The mechanism by which gallium tris[bis(trimethylsilyl)amide] exerts its effects involves the coordination of the gallium ion with the bis(trimethylsilyl)amide ligands. This coordination stabilizes the gallium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
- Aluminum tris[bis(trimethylsilyl)amide]
- Indium tris[bis(trimethylsilyl)amide]
- Lithium bis[bis(trimethylsilyl)amide]
Comparison: Gallium tris[bis(trimethylsilyl)amide] is unique due to its specific coordination chemistry and reactivity. Compared to aluminum and indium analogs, gallium tris[bis(trimethylsilyl)amide] exhibits different reactivity patterns and applications, particularly in the synthesis of gallium nitride films and its use as a catalyst precursor .
属性
IUPAC Name |
[[bis[bis(trimethylsilyl)amino]gallanyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVEWLNMJUMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54GaN3Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



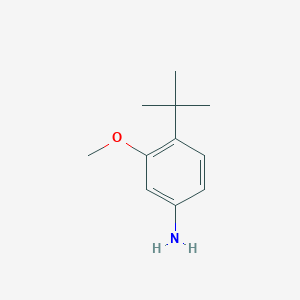

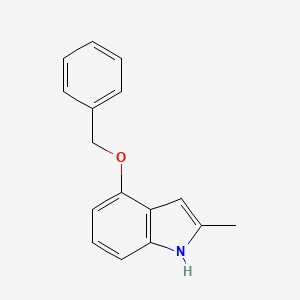
![[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B3131405.png)

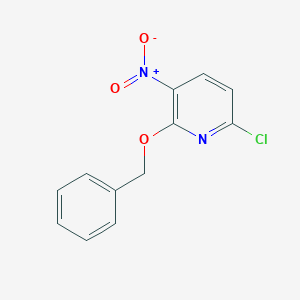
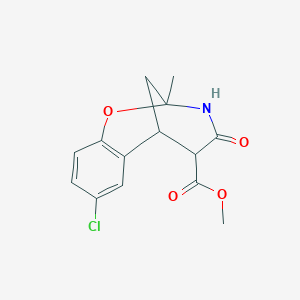
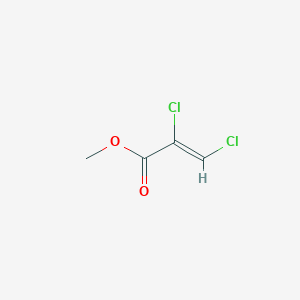
![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)
![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)

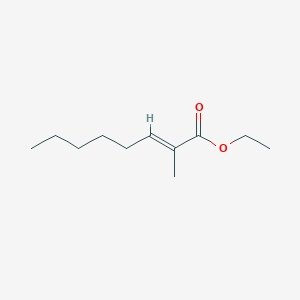
![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)
